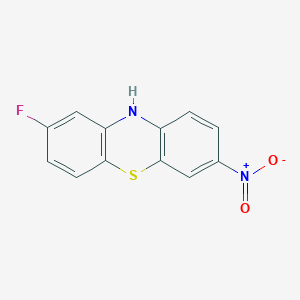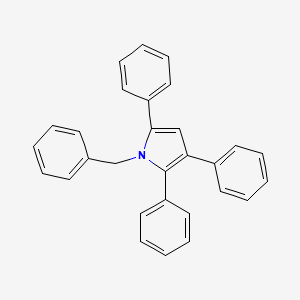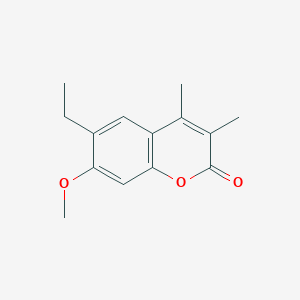
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This specific compound is notable for its unique structural features, including ethyl, methoxy, and dimethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a suitably substituted phenol and a β-ketoester with the desired ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation or other cyclization reactions. These methods are scaled up to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the benzopyran ring.
Applications De Recherche Scientifique
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxycoumarin: Similar in structure but lacks the ethyl and dimethyl groups.
Umbelliferone: Another benzopyran derivative with different substituents.
Herniarin: A naturally occurring coumarin with a methoxy group at the 7-position.
Uniqueness
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of ethyl, methoxy, and dimethyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
108904-80-9 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
6-ethyl-7-methoxy-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-5-10-6-11-8(2)9(3)14(15)17-13(11)7-12(10)16-4/h6-7H,5H2,1-4H3 |
Clé InChI |
NMSPVMOFEUYUEM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1OC)OC(=O)C(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




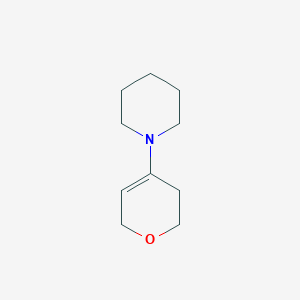
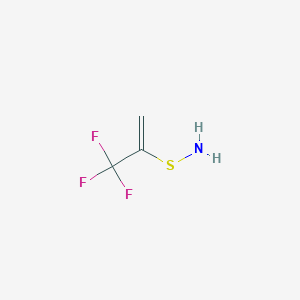
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)

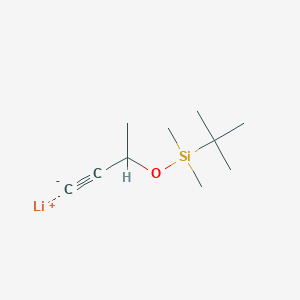
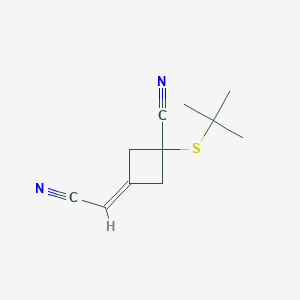
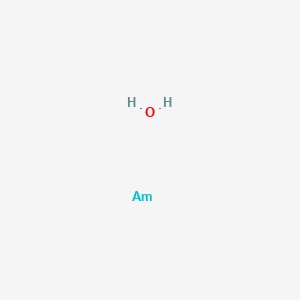

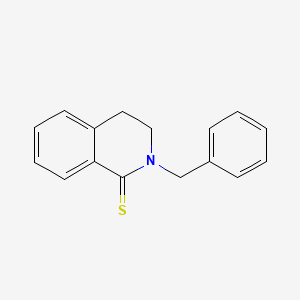
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
